6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

Anticancer Drug Discovery Sarcoma-180 Xenograft Nitrosourea Prodrugs

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (CAS 187604-75-7) is a brominated 1,4-benzothiazine derivative with the molecular formula C₈H₈BrNS and a molecular weight of 230.12 g/mol, commercially available in 95–97% purity. This scaffold belongs to a privileged class of heterocyclic compounds that fuse a benzene ring with a thiazine ring, incorporating both nitrogen and sulfur atoms and exhibiting broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C8H8BrNS
Molecular Weight 230.12
CAS No. 187604-75-7
Cat. No. B2599159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydro-2H-1,4-benzothiazine
CAS187604-75-7
Molecular FormulaC8H8BrNS
Molecular Weight230.12
Structural Identifiers
SMILESC1CSC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
InChIKeyAUIBYERXYVUBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (CAS 187604-75-7): A Strategic Heterocyclic Building Block for Structure–Activity Relationship-Driven Procurement


6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (CAS 187604-75-7) is a brominated 1,4-benzothiazine derivative with the molecular formula C₈H₈BrNS and a molecular weight of 230.12 g/mol, commercially available in 95–97% purity . This scaffold belongs to a privileged class of heterocyclic compounds that fuse a benzene ring with a thiazine ring, incorporating both nitrogen and sulfur atoms and exhibiting broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities [1]. Unlike generic in-class analogs, the specific placement of bromine at the 6-position endows this compound with distinctive reactivity—serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and enabling the regioselective synthesis of nitrosourea derivatives evaluated as bifunctional anticancer agents [2]. These features position the compound as a non-interchangeable intermediate for medicinal chemistry programs requiring regiospecific halogen substitution.

Why In-Class Benzothiazine Analogs Cannot Be Interchanged for 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine in Regiospecific Synthetic Programs


The 1,4-benzothiazine scaffold supports multiple regioisomeric substitution patterns, yet these positional isomers are not functionally equivalent. Bromine at the 6-position versus the 7-position generates distinct electronic environments that govern downstream reactivity: the 6-bromo isomer directs electrophilic aromatic substitution and cross-coupling to the para-like position relative to the ring nitrogen, whereas the 7-bromo isomer (CAS 193414-60-7) places the halogen at a meta-like orientation . This regiochemical divergence translates into differential biological outcomes: in a comparative in vivo Sarcoma-180 solid tumor model, nitrosourea derivatives derived from 6-substituted benzothiazines exhibited distinct tumor growth inhibition profiles compared to their 7-substituted counterparts, with only 8 of 32 tested compounds achieving high activity [1]. Furthermore, procuring an unsubstituted or differently halogenated (e.g., 6-chloro, 6-fluoro, 6-methyl) benzothiazine precludes the synthetic modularity afforded by the aryl bromide handle for late-stage diversification via transition-metal catalysis [2]. Simply substituting a 7-bromo or 6-chloro analog risks altering both the synthetic trajectory and the biological readout of a lead optimization campaign.

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine: Differentiated Evidence for Scientific Selection Versus Closest Analogs


Regioisomeric Differentiation: 6-Bromo vs. 7-Bromo Benzothiazine in In Vivo Anticancer Efficacy

The 6-bromo substitution pattern enables the synthesis of nitrosourea derivatives that belong to a series of 32 compounds evaluated in vivo against Sarcoma-180 solid tumors in female Swiss albino mice. Of these, eight compounds—including representatives derived from both 6-bromo and 7-bromo precursors—were classified as 'highly active' based on significant tumor growth delay and tumor weight inhibition ratio, with 5-fluorouracil as the positive control [1]. Crucially, the 6-bromo regioisomer yields a nitrosourea derivative that is structurally distinct from its 7-bromo counterpart; the two regioisomeric series were prepared and spectrally characterized independently as separate potential anticancer agent classes [2]. This demonstrates that the 6-bromo position is not a generic substitution but defines a unique chemical entry point into a specific structure–activity relationship (SAR) series.

Anticancer Drug Discovery Sarcoma-180 Xenograft Nitrosourea Prodrugs Regioisomer Comparison

Halogen-Dependent Anticancer Potency: 6-Bromo vs. 6-Chloro Benzothiazine-Derived Nitrosoureas

Parallel synthetic routes were developed to prepare nitrosourea derivatives from both 6-bromo- and 6-chloro-2,3-dihydro-1,4-benzothiazines via isocyanation and subsequent nitrosation, establishing these as a new class of bifunctional anticancer agents [1]. Although both halogenated precursors yield active nitrosoureas, the bromine atom provides a superior leaving group for potential bioreductive activation and offers enhanced synthetic versatility for subsequent derivatization (e.g., cross-coupling). The broader benzothiazine literature indicates that brominated derivatives generally exhibit higher antialgal and antimicrobial potency compared to their chlorinated counterparts: in studies of 2-alkylthio-6-aminobenzothiazoles, bromine-containing compounds demonstrated the highest effects, with activity depending on halogen identity and alkyl chain length .

Halogen SAR Bifunctional Alkylating Agents DNA Cross-Linking Anticancer Prodrug Design

Synthetic Tractability: Aryl Bromide as a Superior Cross-Coupling Handle Compared to Chloro, Fluoro, and Methyl Analogs

The C6–Br bond in 6-bromo-3,4-dihydro-2H-1,4-benzothiazine serves as a premier synthetic handle for transition-metal-catalyzed cross-coupling reactions. Aryl bromides are well-established as optimal substrates for Suzuki–Miyaura, Buchwald–Hartwig, and Heck reactions, offering a favorable balance of oxidative addition reactivity and stability compared to aryl chlorides (less reactive) and aryl iodides (less stable, more costly) [1]. The 6-chloro analog (CAS 89979-18-0, MW 185.67 g/mol) requires harsher conditions or specialized ligand systems for efficient coupling, while the 6-fluoro analog (CAS 1551174-98-1, MW 169.22 g/mol) is essentially inert to oxidative addition. The 6-methyl analog (CAS 58959-99-2, MW 165.26 g/mol) lacks a halogen handle entirely, precluding cross-coupling-based diversification . Commercially, the 6-bromo compound is available in 97% purity from Thermo Scientific (Alfa Aesar portfolio), 95%+ from AKSci, and 95%+ from Leyan, ensuring reliable sourcing for multi-step synthetic campaigns .

Palladium-Catalyzed Cross-Coupling Late-Stage Functionalization Medicinal Chemistry Diversification C–C Bond Formation

Physicochemical Differentiation: Computed logP and Polar Surface Area of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

The computed partition coefficient (XlogP) of 6-bromo-3,4-dihydro-2H-1,4-benzothiazine is 3.10470, with a topological polar surface area (TPSA) of 37.33 Ų . These values place the compound in a favorable drug-like chemical space distinct from its analogs: the 6-methyl derivative (MW 165.26, XlogP ~2.3) is less lipophilic, while the unsubstituted parent 3,4-dihydro-2H-1,4-benzothiazine (MW 151.23) has an even lower logP. The bromine atom increases molecular weight by approximately 79 Da relative to the unsubstituted scaffold and contributes to enhanced membrane permeability potential, while the moderate TPSA (well below the 140 Ų threshold) supports blood–brain barrier penetration if desired [1]. These physicochemical parameters are critical for fragment-based drug discovery and lead optimization programs where halogen substitution directly modulates ADME properties.

Drug-Likeness Lipophilicity Permeability Prediction ADME Profiling

Optimal Procurement Scenarios for 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine in Drug Discovery and Chemical Synthesis


Anticancer Lead Optimization via Regiospecific Nitrosourea Prodrug Synthesis

Research teams pursuing bifunctional alkylating agent programs—particularly nitrosourea-based anticancer prodrugs that cross-link DNA—benefit from the 6-bromo benzothiazine scaffold as a regiospecifically defined precursor. The in vivo validation of this compound class in Sarcoma-180 solid tumor models confirms that 6-substituted derivatives yield distinct anticancer profiles compared to 7-substituted isomers, with only a subset (8/32 total compounds) achieving high activity [1]. Procurement of the 6-bromo regioisomer is essential for replicating or extending published SAR series, as substitution at alternative positions alters both the electronic environment for nitrosourea formation and the DNA-alkylation geometry [2].

Parallel Library Synthesis via Suzuki–Miyaura Diversification of the 6-Bromo Handle

Medicinal chemistry groups constructing combinatorial libraries based on the 1,4-benzothiazine core can exploit the C6–Br bond as a universal diversification point. The aryl bromide enables high-yielding Suzuki–Miyaura cross-coupling with diverse boronic acid partners, introducing aryl, heteroaryl, or vinyl substituents at the 6-position in the final synthetic step without protecting group manipulation of the secondary amine. This late-stage functionalization strategy is inaccessible with the 6-chloro, 6-fluoro, and 6-methyl analogs, making the 6-bromo compound the definitive choice for library synthesis .

Fragment-Based Drug Discovery Requiring Halogen-Enhanced Lipophilicity and Permeability

Fragment screening campaigns often require systematic modulation of lipophilicity to optimize target engagement and membrane permeability. With a computed XlogP of 3.10—approximately 0.8–1.2 log units above lighter halogen or alkyl congeners—and a TPSA of 37.33 Ų, 6-bromo-3,4-dihydro-2H-1,4-benzothiazine offers a distinct physicochemical profile within the fragment space . Its molecular weight (230.12 Da) remains within fragment-like boundaries (MW < 300) while the bromine atom provides both heavy-atom density for X-ray crystallographic phasing and a vector for subsequent optimization via structure-based drug design.

Regioisomer-Controlled Synthesis for Halogen-Dependent Biological Probing

Investigators comparing the biological consequences of halogen substitution on the benzothiazine scaffold require authentically regioisomeric starting materials. The 6-bromo compound, when benchmarked against the 7-bromo isomer (CAS 193414-60-7), enables systematic evaluation of how halogen position influences target binding, metabolic stability, and off-target pharmacology. Published data from benzothiadiazine SAR studies confirm that the 7-bromo substitution can confer superior biological activity in certain targets compared to 6-chloro or unsubstituted analogs, but the 6-position remains critical for distinct chemotypes [3]. Parallel procurement of both regioisomers with documented purity (both available at 97% from common vendors) supports rigorous, controlled structure–activity studies.

Quote Request

Request a Quote for 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.